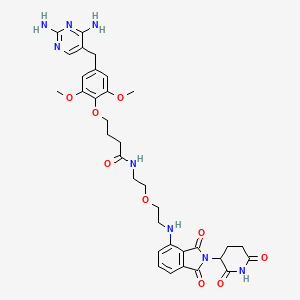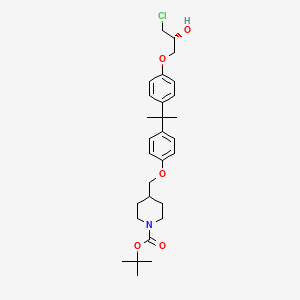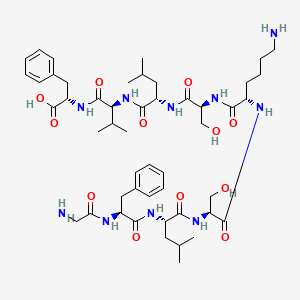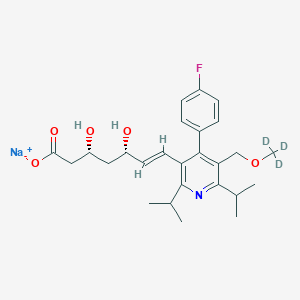![molecular formula C16H9N3Na2O9S2 B12371769 disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)
disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate is a synthetic azo dye. It is known for its vibrant color and is used in various industrial applications, including textiles, paper, and leather industries. The compound is characterized by its complex structure, which includes a naphthalene ring substituted with sulfonate groups and a diazenyl group linked to a nitrophenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate typically involves the diazotization of 4-nitroaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the diazonium salt, which then reacts with the naphthalene derivative to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using reducing agents like sodium dithionite.
Substitution: The sulfonate groups can participate in substitution reactions, where they can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted naphthalene derivatives.
Substitution: Naphthalene derivatives with different functional groups replacing the sulfonate groups.
Applications De Recherche Scientifique
Disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries for coloring products.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, resulting in its vibrant color. The molecular targets include various substrates that interact with the azo group, leading to changes in their optical properties. The pathways involved include electron transfer processes that facilitate the color change.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-amino-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
- Disodium 3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
- Disodium 4-amino-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
Uniqueness
Disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct optical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise colorimetric properties.
Propriétés
Formule moléculaire |
C16H9N3Na2O9S2 |
|---|---|
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N3O9S2.2Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;;/h1-8,20H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
YTTDMCWAOBZSJR-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)


![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)







![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
